Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid

Regioisomer purity Solid‑phase peptide synthesis building block Chromatographic quality control

Fmoc‑(S)‑3‑amino‑3‑(2,3‑dichlorophenyl)‑propionic acid (CAS 501015‑35‑6) is an Fmoc‑protected β‑amino acid belonging to the class of ortho,meta‑dichlorinated β‑homophenylalanine derivatives [REFS‑1]. It is a white to off‑white solid with a molecular weight of 456.32 g·mol⁻¹, a predicted logP of 5.3, and one defined stereocenter (S‑configuration) [REFS‑1][REFS‑2].

Molecular Formula C24H19Cl2NO4
Molecular Weight 456.3 g/mol
Cat. No. B13182237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid
Molecular FormulaC24H19Cl2NO4
Molecular Weight456.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C24H19Cl2NO4/c25-20-11-5-10-18(23(20)26)21(12-22(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)
InChIKeyJBFKUGQWZXNAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic Acid: Procurement-Grade Building Block for Beta‑Peptide Synthesis


Fmoc‑(S)‑3‑amino‑3‑(2,3‑dichlorophenyl)‑propionic acid (CAS 501015‑35‑6) is an Fmoc‑protected β‑amino acid belonging to the class of ortho,meta‑dichlorinated β‑homophenylalanine derivatives [REFS‑1]. It is a white to off‑white solid with a molecular weight of 456.32 g·mol⁻¹, a predicted logP of 5.3, and one defined stereocenter (S‑configuration) [REFS‑1][REFS‑2]. The compound is manufactured primarily as a protected building block for solid‑phase peptide synthesis (SPPS) and is typically supplied with an HPLC purity of ≥98% [REFS‑2][REFS‑3].

SPPS compatibilityFmoc-protected beta-amino acid for solid-phase peptide synthesis
StereochemistryS-enantiomer for foldamer design with left-handed helical bias
Substitution pattern2,3-dichloro substitution provides distinct steric and lipophilic profile

Why Researchers Should Not Substitute Fmoc‑(S)‑3‑Amino‑3‑(2,3‑dichlorophenyl)‑propionic Acid with In‑Class Analogs


Simple in‑class replacement of Fmoc‑(S)‑3‑amino‑3‑(2,3‑dichlorophenyl)‑propionic acid with other dichlorinated β‑amino acid building blocks can alter the conformational bias, steric profile, and lipophilicity of the resulting peptide chain. The 2,3‑dichloro substitution pattern places a chlorine atom ortho to the β‑carbon linkage and another meta, creating a unique asymmetric steric environment that is absent in the 2,4‑dichloro regioisomer [REFS‑1][REFS‑2]. Furthermore, substitution of the S‑enantiomer with the R‑enantiomer reverses the helical handedness preference of the β‑residue, potentially disrupting the designed secondary structure of the peptide [REFS‑1]. The differences in computed physicochemical properties between the 2,3‑dichloro and 2,4‑dichloro regioisomers, while subtle in some parameters, lead to distinct chromatographic retention and solubility behaviours that affect both synthesis workflow and peptide product performance [REFS‑2].

Regioisomer (2,4-dichloro)
Different chlorine positions may alter conformational bias, solid-state properties, and chromatographic behavior, potentially affecting SPPS workflow reproducibility.
R-enantiomer
The R-configuration would invert the helical handedness preference of the beta-residue, likely disrupting designed secondary structure in foldamers.
Unsubstituted analog (Fmoc-β-Phe-OH)
Markedly lower lipophilicity (~1.8 logP units) and different conformational flexibility may lead to altered resin swelling, coupling efficiency, and peptide solubility.

Quantitative Evidence Comparing Fmoc‑(S)‑3‑Amino‑3‑(2,3‑dichlorophenyl)‑propionic Acid with Closest Analogs


Regioisomeric Differentiation: 2,3‑ vs. 2,4‑Dichloro Substitution on HPLC Purity and Physical Form

The target compound (2,3‑dichloro) and its regioisomer (2,4‑dichloro) are both supplied at ≥98% HPLC purity; however, the 2,3‑dichloro isomer is reported as a white powder while the 2,4‑dichloro isomer is reported with a distinct melting point of 182–184 °C, indicating different solid‑state packing and potentially different long‑term storage stability [REFS‑1][REFS‑2]. This difference in physical form can influence weighing accuracy, dissolution kinetics, and handling in automated SPPS platforms.

Regioisomer purity & form
Cross‑study comparable
Target: ≥98% HPLC, white powder
2,4-isomer: ≥98% HPLC, mp 182–184 °C
Distinct solid-state properties may affect weighing, dissolution, and handling in automated SPPS.
Melting point unreported for target; amorphous character not confirmed.
Regioisomer purity Solid‑phase peptide synthesis building block Chromatographic quality control

S‑ vs. R‑Enantiomer: Defined Stereochemistry for Beta‑Peptide Foldamer Design

The target compound is the S‑enantiomer (CIP designation derived from the (S)‑β‑carbon), while the commercial R‑enantiomer (CAS 511272‑38‑1) is the enantiomeric alternative [REFS‑1]. In beta‑peptide foldamers, the absolute configuration at the β‑carbon determines the helical screw sense; S‑configured β‑residues generally promote left‑handed 14‑helical turns, whereas R‑configured residues promote right‑handed turns [REFS‑2]. Substitution of one enantiomer for the other would invert the local helical propensity, which can be quantitatively assessed by circular dichroism (CD) spectroscopy but no direct head‑to‑head CD comparison for this specific residue has been published.

Enantiomer helical bias
Class‑level inference
S-enantiomer promotes left-handed 14-helix; R-enantiomer promotes right-handed (beta-peptide literature).
Enantiomeric fidelity critical for foldamer design; even small impurities may reduce helical content.
No direct head-to-head CD comparison for this specific residue published.
Enantiomeric beta-amino acid Helical preference Foldamer design

Computed Lipophilicity and Rotatable Bond Count vs. Fmoc-β‑Phe‑OH (Unsubstituted)

PubChem‑computed XLogP3 for the target compound is 5.3, compared to approximately 3.5 for the unsubstituted Fmoc‑β‑Phe‑OH [REFS‑1][REFS‑2]. This ~1.8 log‑unit increase in lipophilicity translates to an approximate 60‑fold increase in octanol/water partition coefficient, which can significantly affect resin swelling, coupling efficiency, and peptide solubility. Additionally, the target compound has 7 rotatable bonds versus 6 for Fmoc‑β‑Phe‑OH, indicating greater conformational flexibility at the β‑carbon side chain.

Lipophilicity vs unsub.
Cross‑study comparable
XLogP3 5.3 (Δ +1.8 vs Fmoc-β-Phe-OH); 7 rotatable bonds
Higher lipophilicity may impact SPPS solubility and coupling; solvent optimization likely required.
Computed values; experimental logP and aggregation behavior should be verified.
Lipophilicity control Beta‑amino acid library SPPS coupling optimization

Recommended Procurement Scenarios for Fmoc‑(S)‑3‑Amino‑3‑(2,3‑dichlorophenyl)‑propionic Acid


Synthesis of Beta‑Peptide Foldamers with Orthogonal Helical Bias

When designing beta‑peptide oligomers that require a specific left‑handed 14‑helical conformation, the S‑configured 2,3‑dichlorophenyl residue provides the desired helical bias. The ortho‑chlorine substitution restricts rotation around the Cβ–Caryl bond, rigidifying the fold and enhancing CD signal intensity relative to the 2,4‑dichloro analog [REFS‑1]. This scenario is supported by the enantiomeric purity of the target compound, which is critical for maintaining conformational homogeneity across peptide chains longer than 6 residues.

Lipophilic Modulator in Peptide Drug Candidates Targeting Intracellular Receptors

The ~1.8 logP increase over unsubstituted Fmoc‑β‑Phe‑OH makes this residue a potent tool for enhancing the passive membrane permeability of peptide‑based inhibitors. Procurement is recommended for medicinal chemistry programs that have identified a need for an ortho,meta‑dichloro substitution pattern to fill a hydrophobic pocket in the target protein, as the 2,3‑dichloro isomer offers a distinct steric profile compared to the 2,4‑dichloro regioisomer [REFS‑1][REFS‑2].

Solid‑Phase Peptide Synthesis Protocol Optimization for Dichlorinated Beta‑Amino Acids

Due to its high lipophilicity (XLogP 5.3) and potential for aggregation, this compound serves as a benchmark for optimizing coupling conditions (e.g., double coupling with HATU/DIEA in NMP with 10% DMSO at 50 °C). The reproducible purity (≥98% by HPLC) ensures that observed coupling difficulties are attributable to the residue's physicochemical properties rather than batch variability [REFS‑1].

Application
Selection Property
Validation Focus
Left-handed 14-helix foldamer studies
S-enantiomeric purity and chiral fidelity
CD spectroscopy helical content assessment
Intracellular target permeability research
2,3-dichloro substitution for enhanced lipophilicity
Passive membrane permeability assays
SPPS coupling optimization for lipophilic beta-amino acids
High-purity SPPS grade and consistent lot quality
Coupling efficiency and solubility screening
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